

Application Notes and Protocols for Acridine Red Staining of Lysosomes

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Compound of Interest				
Compound Name:	Acridine red			
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These application notes provide a detailed protocol for the use of Acridine Orange (AO), a metachromatic fluorescent dye, for the vital staining and visualization of lysosomes and other acidic vesicular organelles (AVOs).

Principle of Acridine Orange Staining

Acridine Orange is a cell-permeable, weakly basic dye that exhibits differential fluorescence depending on its concentration and the local pH.[1][2] In its unprotonated form, AO freely crosses cell membranes and enters the cytoplasm, where it emits a green fluorescence upon binding to double-stranded DNA and RNA.[3][4] Due to its basic nature, AO accumulates in acidic compartments such as lysosomes, where the low pH (4-5) leads to its protonation.[1] This protonated form is unable to diffuse back across the lysosomal membrane, leading to a high concentration of the dye within these organelles.[1] At high concentrations, AO molecules form aggregates that exhibit a red shift in their fluorescence emission, appearing orange to red. [5] Therefore, the cytoplasm and nucleus of stained cells appear green, while lysosomes and other acidic vesicles fluoresce bright red or orange. A disruption in lysosomal membrane integrity results in the leakage of AO into the cytosol, leading to a decrease in red fluorescence and an increase in green fluorescence.[1][6]

Quantitative Data Summary



The following table summarizes representative quantitative data that can be obtained from Acridine Orange staining experiments analyzed by fluorescence microscopy or flow cytometry. The values are illustrative and will vary depending on the cell type, experimental conditions, and the specific instrumentation used.

Parameter	Control (Untreated Cells)	Treated (e.g., with a lysosomotropi c agent)	Unit	Method of Analysis
Mean Red Fluorescence Intensity	1500	500	Arbitrary Fluorescence Units (AFU)	Flow Cytometry / Image Analysis
Percentage of Cells with High Red Fluorescence	95	30	%	Flow Cytometry
Mean Green Fluorescence Intensity	800	1200	Arbitrary Fluorescence Units (AFU)	Flow Cytometry / Image Analysis
Red/Green Fluorescence Ratio	1.875	0.417	Ratio	Flow Cytometry / Image Analysis
Number of Red Puncta per Cell	25	8	Count	Image Analysis

Experimental Protocol: Acridine Orange Staining for Fluorescence Microscopy

This protocol is designed for staining adherent cells in a 96-well plate or on coverslips.

Materials:

• Acridine Orange (AO) stock solution (1 mg/mL in sterile distilled water)[1]



- · Complete cell culture medium
- Phenol red-free cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescence microscope with appropriate filters for green and red fluorescence

Procedure:

- Cell Seeding: Seed cells in a 96-well plate or on coverslips in a petri dish and culture until
 they reach the desired confluency.
- Preparation of AO Staining Solution:
 - Prepare a fresh working solution of Acridine Orange by diluting the 1 mg/mL stock solution in complete cell culture medium to a final concentration of 2-5 μg/mL.[1]
- Cell Staining:
 - Carefully remove the culture medium from the cells.
 - Add the AO staining solution to each well or dish.
 - Incubate the cells for 15 minutes at 37°C in a CO2 incubator, protected from light.[1][6]
- Washing:
 - Remove the AO staining solution.
 - Wash the cells twice with pre-warmed, complete phenol red-free medium for 5 minutes each time to remove excess dye.[1]
- Imaging:
 - After the final wash, leave the cells in 100 μL of complete phenol red-free medium.
 - Immediately visualize the cells using a fluorescence microscope.



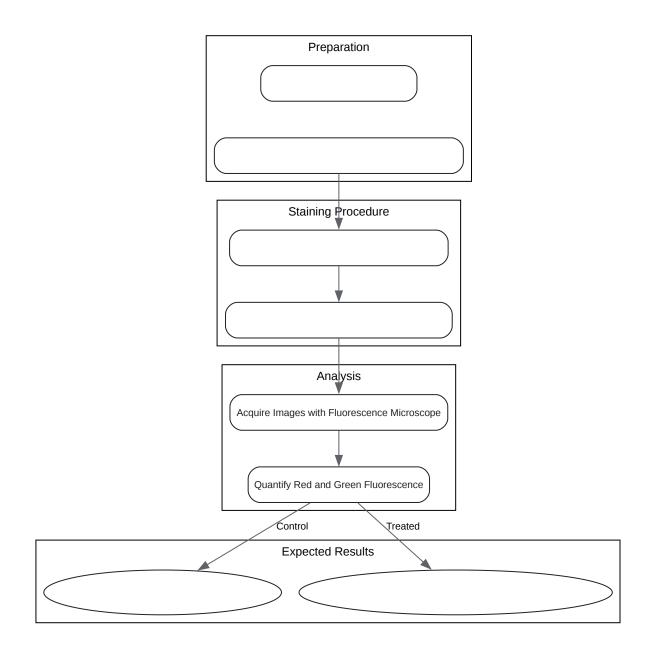
- Use an excitation wavelength of approximately 488 nm.
- Capture green fluorescence emission at approximately 500-550 nm and red fluorescence emission at approximately 650 nm.[6]

Expected Results:

- Healthy cells: The cytoplasm and nucleus will exhibit diffuse green fluorescence, while the lysosomes will appear as distinct, bright red or orange puncta.
- Cells with compromised lysosomal integrity: A decrease in the intensity and number of red puncta will be observed, accompanied by an increase in diffuse green fluorescence throughout the cell.

Experimental Workflow Diagram



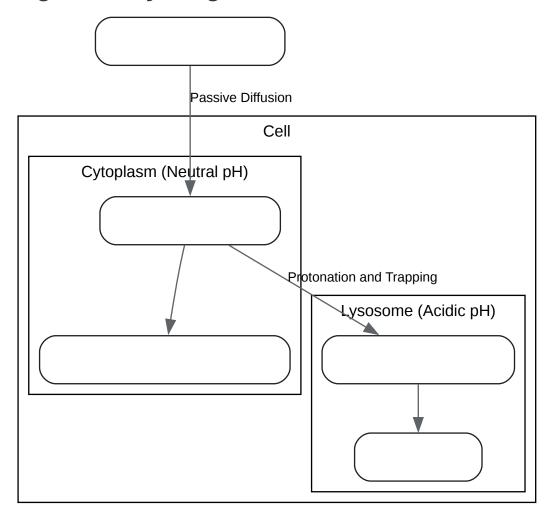


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Caption: Experimental workflow for Acridine Orange staining of lysosomes.



Signaling Pathway Diagram



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Caption: Mechanism of Acridine Orange accumulation and fluorescence in lysosomes.

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- To cite this document: BenchChem. [Application Notes and Protocols for Acridine Red Staining of Lysosomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665461#protocol-for-acridine-red-staining-of-lysosomes]

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